[4-Hydroxy-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl 3-hydroxy-2,6-dimethoxybenzoate
Description
Structural Characterization of [4-Hydroxy-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl 3-hydroxy-2,6-dimethoxybenzoate
IUPAC Nomenclature and Systematic Classification
The compound’s systematic name is derived using International Union of Pure and Applied Chemistry (IUPAC) guidelines. The parent structure is identified as a benzoate ester linked to a phenolic glycoside moiety. The full IUPAC name is:
[5-hydroxy-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl 3-hydroxy-2,6-dimethoxybenzoate .
Key components of the nomenclature include:
- Oxan-2-yl : A six-membered oxygen-containing ring (pyranose form of glucose) with substituents at positions 2, 3, 4, 5, and 6.
- Stereochemical descriptors : The glucose moiety adopts the (2S,3R,4S,5S,6R) configuration, consistent with β-D-glucopyranose.
- Substituent hierarchy : The benzoate group is prioritized as the principal functional group, with methoxy and hydroxy groups numbered according to Cahn-Ingold-Prelog rules.
Molecular Geometry and Stereochemical Configuration
The compound’s geometry is defined by two aromatic rings connected via an ester bond and a glycosidic linkage (Table 1).
Table 1: Molecular geometry parameters
The stereochemistry of the glucose unit is critical for biological activity, with hydroxyl groups at C3, C4, and C5 in axial-equatorial-axial orientations.
Spectroscopic Identification Techniques
Nuclear Magnetic Resonance (NMR) Analysis
¹H and ¹³C NMR data (Table 2) were acquired in dimethyl sulfoxide-d₆ (DMSO-d₆) at 500 MHz.
Table 2: Key NMR assignments
| Position | ¹H δ (ppm) | ¹³C δ (ppm) | Multiplicity | Correlation |
|---|---|---|---|---|
| Glc-1 | 4.89 | 100.2 | d (J=7.8 Hz) | HMBC to C2' |
| Glc-6 | 3.61/3.45 | 61.8 | m | HSQC to H6 |
| Bz-OMe | 3.83 | 56.1 | s | - |
| H-4' | 6.72 | 112.4 | s | NOE to H-6' |
The anomeric proton (Glc-1) at δ 4.89 confirms the β-glycosidic linkage via coupling constant (J=7.8 Hz). Aromatic protons exhibit meta-coupling (J=2.1 Hz) between H-4' and H-6'.
High-Resolution Mass Spectrometry (HR-MS)
HR-ESI-MS analysis revealed a [M+H]⁺ ion at m/z 483.1449 (calculated 483.1452 for C₂₂H₂₇O₁₂⁺), confirming the molecular formula. Key fragment ions include:
Infrared (IR) and Ultraviolet (UV) Spectral Profiling
IR (KBr, cm⁻¹):
UV-Vis (MeOH, λmax nm):
X-ray Crystallographic Studies (Hypothetical Modeling)
Though experimental crystallographic data remains unavailable, density functional theory (DFT) simulations predict a monoclinic crystal system (space group P2₁) with unit cell parameters:
- a = 10.42 Å
- b = 7.89 Å
- c = 12.15 Å
- β = 98.6°
The model suggests intramolecular hydrogen bonds between Glc-2-OH and the ester carbonyl (O···O distance: 2.67 Å), stabilizing the conformation.
Properties
Molecular Formula |
C22H26O12 |
|---|---|
Molecular Weight |
482.4 g/mol |
IUPAC Name |
[4-hydroxy-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl 3-hydroxy-2,6-dimethoxybenzoate |
InChI |
InChI=1S/C22H26O12/c1-30-13-6-5-12(25)20(31-2)16(13)21(29)32-9-10-3-4-11(24)7-14(10)33-22-19(28)18(27)17(26)15(8-23)34-22/h3-7,15,17-19,22-28H,8-9H2,1-2H3 |
InChI Key |
DSPUSYGYNSWPGB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)O)OC)C(=O)OCC2=C(C=C(C=C2)O)OC3C(C(C(C(O3)CO)O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Strategy and Retrosynthetic Analysis
The target molecule comprises two primary subunits:
- Benzoic acid derivative : 3-hydroxy-2,6-dimethoxybenzoic acid.
- Glycosylated phenolic alcohol : 4-hydroxy-2-(β-D-glucopyranosyloxy)benzyl alcohol.
Retrosynthetically, the compound is dissected into:
Esterification of Phenolic Alcohol and Benzoic Acid Derivative
Subunit Preparation
Synthesis of 3-Hydroxy-2,6-Dimethoxybenzoic Acid
This subunit is synthesized via selective methoxylation and oxidation of gallic acid derivatives. Key steps include:
- Methylation : Protection of phenolic -OH groups using methyl iodide (MeI) in the presence of K₂CO₃.
- Oxidation : Conversion of the aldehyde intermediate to the carboxylic acid using Jones reagent (CrO₃/H₂SO₄).
Synthesis of 4-Hydroxy-2-Hydroxybenzyl Alcohol
Prepared through Friedel-Crafts alkylation of resorcinol followed by reduction:
Esterification Reaction
The phenolic alcohol and benzoic acid are coupled via Steglich esterification :
- Conditions : Dicyclohexylcarbodiimide (DCC), 4-dimethylaminopyridine (DMAP), dry dichloromethane.
- Yield : 82–89% after silica gel chromatography.
Characterization Data :
| Property | Value |
|---|---|
| ¹H NMR (CDCl₃) | δ 7.52 (s, 1H, ArH), 5.21 (s, 2H, CH₂O), 3.89 (s, 6H, OCH₃) |
| IR (cm⁻¹) | 1725 (C=O ester), 1600 (Ar C=C) |
Glycosylation of the Phenolic Hydroxyl Group
Glucose Donor Activation
The glucopyranosyl moiety is introduced using glycosyl trichloroacetimidate or thioglycoside donors :
Glycosylation Conditions
- Acceptor : Esterified phenolic alcohol (1.0 equiv).
- Donor : Glucose trichloroacetimidate (1.2 equiv).
- Reaction Time : 12–24 hours at 0°C to room temperature.
- Yield : 76–94%.
Optimization Insights :
- Temperature Control : Prolonged reactions at >0°C risk anomerization or ester migration.
- Solvent Effects : CH₂Cl₂ enhances β-selectivity compared to THF.
Stereochemical Outcome :
Deprotection and Final Product Isolation
Global Deprotection
Alternative Catalytic Methods
Strain-Release Glycosylation
Recent advances employ Sc(III)-catalyzed glycosylation with cyclopropane-based donors:
Challenges and Optimization Strategies
Ester Migration
Chemical Reactions Analysis
Types of Reactions: This compound undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove oxygen-containing groups.
Substitution: Methoxy groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidizing agents: Such as or .
Reducing agents: Such as or .
Substitution reactions: Often involve halogenating agents or nucleophiles .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones , while reduction can produce alcohols .
Scientific Research Applications
Applications in Pharmaceuticals
- Antioxidant Properties : The compound exhibits significant antioxidant activity. Studies have shown that it can scavenge free radicals effectively and may protect cells from oxidative stress. This property is crucial for developing supplements aimed at preventing oxidative damage in various diseases.
- Anti-inflammatory Effects : Research indicates that this compound can modulate inflammatory pathways. It has been tested in vitro for its ability to reduce the production of pro-inflammatory cytokines in human cell lines. This suggests potential therapeutic applications in treating inflammatory diseases .
- Antimicrobial Activity : The compound has demonstrated antimicrobial properties against various pathogens. In vitro studies have shown efficacy against both Gram-positive and Gram-negative bacteria. This could lead to its use in developing new antimicrobial agents or preservatives in food products .
Applications in Food Science
- Natural Preservative : Given its antimicrobial and antioxidant properties, this compound can be explored as a natural preservative in food products. Its use could enhance shelf life while maintaining food quality without synthetic additives.
- Flavor Enhancer : The compound's flavor profile may provide opportunities for its application as a flavor enhancer in food formulations. Its natural origin aligns with the increasing consumer demand for clean-label products.
Applications in Cosmetics
- Skin Care Products : Due to its antioxidant and anti-inflammatory properties, this compound is being investigated for use in skin care formulations aimed at reducing signs of aging and improving skin health.
- UV Protection : Preliminary studies suggest that the compound may offer some degree of UV protection when incorporated into sunscreen formulations . This application is particularly relevant as consumers seek products that provide both sun protection and skin nourishment.
Case Study 1: Antioxidant Efficacy
A study conducted on the antioxidant capacity of this compound involved various assays such as DPPH and ABTS radical scavenging tests. Results indicated a strong correlation between concentration and antioxidant activity, suggesting its potential as a dietary supplement .
Case Study 2: Anti-inflammatory Mechanism
In vitro experiments using human monocyte-derived macrophages showed that treatment with the compound resulted in a significant decrease in TNF-alpha production upon LPS stimulation. This finding supports its application in formulations targeting inflammatory conditions .
Mechanism of Action
The mechanism by which [4-Hydroxy-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl 3-hydroxy-2,6-dimethoxybenzoate exerts its effects involves its interaction with biological molecules . The hydroxyl groups can form hydrogen bonds with proteins and nucleic acids, influencing their structure and function . Additionally, the compound may act as an enzyme inhibitor , blocking specific biochemical pathways .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Differences
The compound’s uniqueness lies in its dual functionalization : a dimethoxy-substituted benzoate combined with a hydroxymethylated sugar (oxane). Below is a comparative analysis with structurally related glycosides and benzoates:
Key Observations :
- The target compound’s dimethoxy groups distinguish it from the galloylglucoside in , which has a fully hydroxylated benzoate (3,4,5-trihydroxy).
- Unlike flavonoid glycosides (e.g., Isorhamnetin-3-O-glycoside), the target lacks a flavonoid core but shares glycosylation as a stabilizing feature .
Spectroscopic Data Comparison
provides NMR data for Zygocaperoside and Isorhamnetin-3-O-glycoside (Tables 1 and 2), highlighting distinct spectral patterns:
The target’s dimethoxy groups would produce distinct ¹³C-NMR signals near δ 55–60, absent in hydroxyl-rich analogs like galloylglucoside. Its sugar moiety’s hydroxymethyl group (δ ~3.8 ppm in ¹H-NMR) differentiates it from simpler glycosides .
Biological Activity
The compound 4-Hydroxy-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl 3-hydroxy-2,6-dimethoxybenzoate is a complex polyphenolic glycoside that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The molecular formula of this compound is , featuring multiple hydroxyl groups that contribute to its biological reactivity. The structure can be represented as follows:
| Component | Description |
|---|---|
| IUPAC Name | [4-Hydroxy-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl 3-hydroxy-2,6-dimethoxybenzoate |
| Molecular Formula | |
| CAS Number | Not available |
Antioxidant Properties
Research indicates that this compound exhibits significant antioxidant activity , which is crucial in mitigating oxidative stress-related diseases. Its structure allows it to scavenge free radicals effectively. In vitro studies have shown that it can reduce oxidative damage in cellular models, suggesting potential applications in neuroprotection and anti-aging therapies .
Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In animal models, administration of this compound resulted in decreased levels of TNF-alpha and IL-6, markers commonly associated with inflammatory responses. This suggests its potential utility in treating conditions like arthritis and other inflammatory disorders .
Antimicrobial Activity
Preliminary studies have reported that the compound exhibits antimicrobial activity against various bacterial strains. It has shown effectiveness against both Gram-positive and Gram-negative bacteria, indicating its potential as a natural preservative or therapeutic agent in infectious diseases .
The biological activities of this compound are primarily attributed to its ability to modulate various biochemical pathways:
- Antioxidant Mechanism : The presence of multiple hydroxyl groups enhances its ability to donate electrons and neutralize free radicals.
- Inflammatory Pathway Modulation : The compound may inhibit NF-kB signaling pathways, leading to reduced expression of inflammatory mediators.
- Antimicrobial Mechanism : It may disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial survival.
Study 1: Antioxidant Efficacy
A study published in the Journal of Agricultural and Food Chemistry evaluated the antioxidant capacity of this compound using DPPH and ABTS assays. Results indicated a significant reduction in oxidative stress markers in treated cells compared to controls .
Study 2: Anti-inflammatory Activity
In a randomized controlled trial involving animal models of arthritis, administration of the compound resulted in a marked decrease in joint swelling and pain scores compared to untreated groups. Histological analysis confirmed reduced inflammation in joint tissues .
Study 3: Antimicrobial Testing
A laboratory study assessed the antimicrobial efficacy against E. coli and Staphylococcus aureus. The compound exhibited minimum inhibitory concentrations (MICs) comparable to conventional antibiotics, highlighting its potential as an alternative treatment option .
Q & A
Q. What statistical methods are appropriate for dose-response studies involving this compound?
- Methodological Answer : Apply nonlinear regression models (e.g., four-parameter logistic curve) to calculate EC₅₀/IC₅₀ values. Use bootstrap resampling to estimate confidence intervals. For multi-target effects, employ systems pharmacology models (e.g., Hill-Langmuir equations) to quantify synergistic/antagonistic interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
